molecular formula C6H14N2O3 B13468130 Heheaa CAS No. 144236-39-5

Heheaa

Cat. No.: B13468130
CAS No.: 144236-39-5
M. Wt: 162.19 g/mol
InChI Key: IXMVWXRQTPARRA-UHFFFAOYSA-N
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Preparation Methods

Heheaa forms spontaneously from ethanolamine, a component of plant phospholipids . The synthesis involves the reaction of ethanolamine with acetic acid derivatives under specific conditions.

Chemical Reactions Analysis

Heheaa undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions involving this compound typically result in the formation of simpler ethanolamine derivatives.

    Substitution: this compound can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heheaa has several scientific research applications, including:

Comparison with Similar Compounds

Heheaa is unique due to its specific binding to PipR-associated SBPs and its role in plant-bacterial communication. Similar compounds include other ethanolamine derivatives and acyl-homoserine lactone (AHL)-responsive quorum-sensing regulators . unlike AHLs, this compound does not respond to AHLs and instead responds to effector chemicals present in plant tissues .

Similar compounds:

  • N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (this compound)
  • Acyl-homoserine lactone (AHL)
  • Ethanolamine derivatives

Properties

CAS No.

144236-39-5

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide

InChI

InChI=1S/C6H14N2O3/c9-3-1-7-5-6(11)8-2-4-10/h7,9-10H,1-5H2,(H,8,11)

InChI Key

IXMVWXRQTPARRA-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCC(=O)NCCO

Origin of Product

United States

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